N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-cyanobenzamide
Description
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-cyanobenzamide is a complex organic compound that features an imidazole ring, a pyrimidine ring, and a cyanobenzamide group
Properties
IUPAC Name |
3-cyano-N-(6-imidazol-1-ylpyrimidin-4-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O/c16-8-11-2-1-3-12(6-11)15(22)20-13-7-14(19-9-18-13)21-5-4-17-10-21/h1-7,9-10H,(H,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIBZRGOFBKXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=NC=N2)N3C=CN=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-cyanobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and pyrimidine intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-cyanobenzamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings play a crucial role in binding to these targets, often through hydrogen bonding or hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and pyrimidine derivatives, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Metronidazole: An antibiotic and antiprotozoal medication.
Uniqueness
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-cyanobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry.
Biological Activity
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-cyanobenzamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H15N7O
- Molecular Weight : 325.35 g/mol
- IUPAC Name : this compound
This compound exhibits biological activity primarily through its inhibitory effects on specific kinases, particularly BCR-ABL, which is implicated in chronic myeloid leukemia (CML). The compound's structure allows it to effectively bind to the ATP-binding site of the kinase, blocking its activity.
In Vitro Studies
In vitro studies have demonstrated that this compound possesses significant inhibitory activity against BCR-ABL kinase. For instance:
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | 8.5 | BCR-ABL |
These results indicate that the compound is a potent inhibitor, potentially serving as a lead for the development of new therapeutic agents for CML .
Case Studies
In a study focused on the synthesis and biological evaluation of imidazole-based compounds, this compound was identified as one of the most effective inhibitors against BCR-ABL. The study utilized molecular docking techniques to confirm the binding affinity and orientation within the active site of the kinase .
Another study highlighted its effectiveness in inhibiting cell proliferation in K562 cells (a model for CML), with an IC50 value indicating strong anti-proliferative effects. The compound's mechanism was further elucidated through signaling pathway analysis, revealing that it induces apoptosis in cancer cells via modulation of key survival pathways .
Toxicity and Safety
Preliminary toxicity assessments have shown that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to assess long-term effects and potential side effects in vivo.
Future Directions
Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : To optimize the compound for better potency and selectivity.
- Combination Therapies : Exploring synergistic effects with existing CML treatments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
